Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-({[1-(PHENYLSULFONYL)-2-PYRROLIDINYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine moiety, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-({[1-(PHENYLSULFONYL)-2-PYRROLIDINYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the pyrrolidine moiety, and the attachment of the phenylsulfonyl group. Common reagents used in these steps include sulfur, ethyl acetoacetate, and phenylsulfonyl chloride. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-({[1-(PHENYLSULFONYL)-2-PYRROLIDINYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-({[1-(PHENYLSULFONYL)-2-PYRROLIDINYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-({[1-(PHENYLSULFONYL)-2-PYRROLIDINYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target. The thiophene ring and pyrrolidine moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,5-DIMETHYL-2-({[1-(PHENYLSULFONYL)-2-PYRROLIDINYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE:
Other Thiophene Derivatives: Similar in structure but may lack the phenylsulfonyl group or pyrrolidine moiety, resulting in different properties and applications.
Pyrrolidine Derivatives: Similar in containing the pyrrolidine moiety but may differ in other functional groups, affecting their biological activity and chemical reactivity.
Uniqueness
The uniqueness of ETHYL 4,5-DIMETHYL-2-({[1-(PHENYLSULFONYL)-2-PYRROLIDINYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N2O5S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O5S2/c1-4-27-20(24)17-13(2)14(3)28-19(17)21-18(23)16-11-8-12-22(16)29(25,26)15-9-6-5-7-10-15/h5-7,9-10,16H,4,8,11-12H2,1-3H3,(H,21,23) |
InChI Key |
SWTPNIUJQBLMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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